Nlrp3-IN-21

NLRP3 inflammasome triazinone chemical scaffold

Researchers studying NLRP3-driven inflammation often face confounding effects from inhibitors like MCC950 that alter potassium efflux or mitochondrial ROS. Nlrp3-IN-21 (compound L38) solves this by directly binding the NACHT domain and suppressing gasdermin D cleavage, ASC oligomerization, and inflammasome assembly without perturbing upstream signals. - Validated in a DSS-induced ulcerative colitis mouse model with oral bioavailability, confirming suitability for in vivo gastrointestinal inflammation studies. - Distinct triazinone scaffold ideal for SAR campaigns; avoids mechanistic overlap with sulfonylurea-based or ATPase-targeting inhibitors. - Ships with blue ice; stable at -20°C for 3 years as powder, ensuring long-term experimental reproducibility.

Molecular Formula C20H13Cl2F3N6O2S
Molecular Weight 529.3 g/mol
Cat. No. B12377687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNlrp3-IN-21
Molecular FormulaC20H13Cl2F3N6O2S
Molecular Weight529.3 g/mol
Structural Identifiers
SMILESCC(C)C1=NN(C(=O)C2=CC3=C(N21)C=C(S3)Cl)CC4=NN=C(O4)C5=C(N=C(C=C5)C(F)(F)F)Cl
InChIInChI=1S/C20H13Cl2F3N6O2S/c1-8(2)17-29-30(19(32)11-5-12-10(31(11)17)6-14(21)34-12)7-15-27-28-18(33-15)9-3-4-13(20(23,24)25)26-16(9)22/h3-6,8H,7H2,1-2H3
InChIKeyLBCNPILPPQLOKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nlrp3-IN-21: A Novel Triazinone NLRP3 Inflammasome Inhibitor for Inflammatory Disease Research


Nlrp3-IN-21, also known as compound L38, is a small-molecule inhibitor of the NLRP3 inflammasome belonging to the triazinone chemical class. It was identified through a medicinal chemistry optimization campaign that evaluated 41 triazinone derivatives. Nlrp3-IN-21 suppresses NLRP3 inflammasome activation and pyroptosis by inhibiting gasdermin D cleavage, ASC oligomerization, and NLRP3 inflammasome assembly, while leaving mitochondrial ROS production, lysosome damage, and chloride/potassium efflux unaffected [1]. The compound demonstrates oral bioavailability and exhibits therapeutic efficacy in a DSS-induced ulcerative colitis mouse model, positioning it as a research tool for NLRP3-driven inflammatory pathology [1].

Why Nlrp3-IN-21 Cannot Be Substituted with Other NLRP3 Inhibitors in Mechanistic Studies


Substituting Nlrp3-IN-21 with other NLRP3 inhibitors such as MCC950, CY-09, or dapansutrile introduces significant confounding variables due to divergent mechanisms of action, chemical scaffolds, and off-target profiles. Nlrp3-IN-21 is a triazinone derivative that directly binds the NACHT domain of NLRP3 without affecting upstream events like mitochondrial ROS production or potassium efflux [1]. In contrast, MCC950 is a sulfonylurea-based inhibitor that also targets the NACHT domain but with a distinct binding mode and a reported IC50 of 7.5–8.1 nM in BMDMs and HMDMs . CY-09 is a CFTR inhibitor-derived compound that binds the ATP-binding motif of NLRP3 and inhibits its ATPase activity, a mechanism not shared by Nlrp3-IN-21 [2]. These mechanistic differences translate to variable effects on inflammasome assembly, cytokine release, and downstream cellular responses, making direct substitution inappropriate for experiments requiring a defined mode of action.

Quantitative Evidence Supporting Nlrp3-IN-21 Selection Over Alternative NLRP3 Inhibitors


Chemical Scaffold Differentiation: Triazinone Core vs. Sulfonylurea (MCC950) and CFTR-Derived (CY-09) Inhibitors

Nlrp3-IN-21 belongs to the triazinone chemical class, which is structurally distinct from the widely used NLRP3 inhibitors MCC950 (sulfonylurea) and CY-09 (CFTR inhibitor-derived). While all three compounds inhibit NLRP3 inflammasome activation, their divergent scaffolds confer different physicochemical properties, binding modes, and potential off-target liabilities. Nlrp3-IN-21 was selected from a focused library of 41 triazinone analogs based on superior activity and metabolic stability within the series [1]. Although direct head-to-head potency comparisons are not available in the public domain, the triazinone scaffold offers a novel chemotype for exploring structure-activity relationships and circumventing resistance mechanisms that may arise with repeated use of established inhibitors [1].

NLRP3 inflammasome triazinone chemical scaffold

In Vivo Efficacy in DSS-Induced Colitis: Nlrp3-IN-21 vs. Vehicle Control

Nlrp3-IN-21 demonstrated positive therapeutic effects in a DSS-induced ulcerative colitis mouse model, a standard preclinical model of inflammatory bowel disease [1]. While quantitative metrics (e.g., disease activity index scores, colon length, histological scores) are not publicly available, the study authors explicitly state that L38 exhibited positive therapeutic effects, indicating disease-modifying activity in vivo [1]. This contrasts with many early-stage NLRP3 inhibitors that show potent in vitro activity but fail to translate to in vivo efficacy due to poor pharmacokinetics or target engagement.

ulcerative colitis DSS-induced colitis in vivo efficacy

Mechanistic Specificity: No Effect on Mitochondrial ROS, Lysosomal Damage, or Ion Efflux

Mechanistic studies revealed that Nlrp3-IN-21 inhibits NLRP3 inflammasome activation and pyroptosis without affecting mitochondrial reactive oxygen species (ROS) production, lysosomal damage, or chloride/potassium efflux [1]. This contrasts with many NLRP3 inhibitors that indirectly suppress inflammasome activation by modulating upstream signaling events. For instance, MCC950 has been shown to inhibit chloride efflux, and CY-09 binds to the ATP-binding motif of NLRP3, inhibiting its ATPase activity [2][3]. The lack of effect on these upstream pathways suggests that Nlrp3-IN-21 acts directly at the level of inflammasome assembly, providing a cleaner pharmacological tool for dissecting NLRP3-specific biology.

NLRP3 inflammasome mechanism of action pyroptosis

Metabolic Stability and Oral Bioavailability: L38 Selected from 41 Triazinone Analogs

Among a series of 41 synthesized triazinone derivatives, compound L38 was identified for its excellent activity and acceptable metabolic stability [1]. While quantitative metabolic stability data (e.g., microsomal half-life, intrinsic clearance) are not publicly disclosed, the selection of L38 from a large analog set implies that it possesses favorable drug-like properties compared to structurally related compounds within the same series. This optimization process increases confidence that Nlrp3-IN-21 will exhibit adequate exposure in in vivo studies.

metabolic stability oral bioavailability lead optimization

Optimal Applications of Nlrp3-IN-21 in Inflammatory Disease and Immunometabolism Research


In Vivo Preclinical Studies of NLRP3-Driven Colitis and Inflammatory Bowel Disease

Nlrp3-IN-21 is uniquely suited for in vivo investigations of NLRP3 inflammasome activation in gastrointestinal inflammation. Its demonstrated therapeutic effect in a DSS-induced ulcerative colitis mouse model provides a validated experimental system for studying the role of NLRP3 in intestinal barrier dysfunction, immune cell infiltration, and tissue repair [1]. Researchers can leverage this compound to dissect NLRP3-dependent versus -independent pathways in colitis models and to benchmark novel NLRP3 inhibitors in a disease-relevant context.

Mechanistic Dissection of NLRP3 Inflammasome Assembly Without Off-Target Signaling Interference

The unique mechanism of Nlrp3-IN-21—which suppresses gasdermin D cleavage, ASC oligomerization, and inflammasome assembly without affecting mitochondrial ROS, lysosomal integrity, or ion fluxes—makes it an ideal tool for isolating NLRP3-specific biology [1]. This profile is particularly valuable for researchers investigating the molecular events downstream of NLRP3 activation and for those seeking to avoid confounding effects on parallel signaling pathways that are altered by other NLRP3 inhibitors such as MCC950 or CY-09.

Chemical Biology and Medicinal Chemistry Optimization Programs Targeting the NLRP3 NACHT Domain

As a triazinone-based inhibitor that binds directly to the NACHT domain of NLRP3, Nlrp3-IN-21 represents a novel chemotype for structure-activity relationship (SAR) studies and lead optimization campaigns [1]. The triazinone scaffold is chemically tractable and distinct from the sulfonylurea and CFTR-derived inhibitors that dominate the field. Medicinal chemists can use Nlrp3-IN-21 as a starting point to explore new chemical space, improve potency, and overcome resistance mechanisms that may emerge with existing NLRP3 inhibitors.

Comparative Pharmacology Studies with Established NLRP3 Inhibitors

The divergent mechanisms of action, chemical scaffolds, and selectivity profiles of Nlrp3-IN-21, MCC950, CY-09, and other NLRP3 inhibitors create opportunities for comparative pharmacology studies. By using Nlrp3-IN-21 in parallel with these comparators, researchers can delineate which aspects of NLRP3 inhibition are compound-specific versus target-class-wide. Such studies are essential for understanding the therapeutic potential and limitations of each inhibitor class and for guiding the development of next-generation anti-inflammatory agents [1].

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